Enzyme Inhibition Potency: Dihydroisoferulic Acid IC50 Against Xanthine Oxidase
Dihydroisoferulic acid (CAS 1135-15-5) demonstrates measurable xanthine oxidase inhibitory activity with an IC50 value of 0.1957 mM (195.7 μM) in phosphate buffer at pH 7.0, 37°C [1]. This quantitative inhibition data provides a specific benchmark for enzyme-based assays. In contrast, the positional isomer dihydroferulic acid (4-hydroxy-3-methoxybenzenepropanoic acid, CAS 1135-23-5) is reported in the literature primarily for its radical scavenging activity with an IC50 of 19.5 μM in antioxidant assays [2], representing a distinct activity profile and a different assay endpoint that renders the two compounds non-interchangeable for enzyme inhibition studies.
| Evidence Dimension | Xanthine oxidase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.1957 mM (195.7 μM) |
| Comparator Or Baseline | Dihydroferulic acid (CAS 1135-23-5) antioxidant IC50 = 19.5 μM (different assay) |
| Quantified Difference | Different assay types; dihydroisoferulic acid provides enzyme inhibition benchmark not available for comparator |
| Conditions | 0.1 M phosphate buffer, pH 7.0, 37°C |
Why This Matters
This specific IC50 value enables direct quantification of xanthine oxidase inhibition for assay validation, a functional benchmark absent for the positional isomer.
- [1] BRENDA Enzyme Database. Ligand: dihydroisoferulic acid. IC50 Value: 0.1957 in 0.1 M phosphate buffer (pH 7.0), at 37°C. View Source
- [2] Chem960. Dihydroferulic acid (Hydroferulic acid). Antioxidant/radical scavenging activity IC50 19.5 μM. View Source
